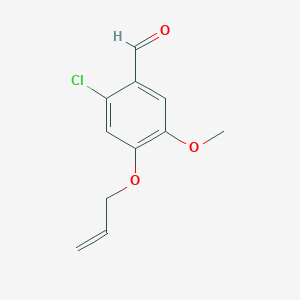

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDGWVVVMWKGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366799 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692279-00-8 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry [1]

Executive Summary

This technical guide profiles 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8), a highly functionalized aromatic aldehyde used extensively as an intermediate in the synthesis of complex pharmaceutical agents.[1] Distinguished by its allyloxy handle , this molecule is not merely a building block but a "reactive pivot."[1] It is capable of undergoing [3,3]-sigmatropic rearrangements (Claisen) to generate sterically congested carbon-carbon bonds, facilitating the construction of benzofuran and coumarin cores found in antitumor and antifungal therapeutics.[1]

This document details the IUPAC nomenclature, validated synthetic protocols, reaction mechanisms, and safety standards required for the rigorous handling of this compound in a research setting.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Classification[3]

-

Alternative Name: 4-(Prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde[1]

-

Molecular Formula:

[2] -

Molecular Weight: 226.66 g/mol

Structural Logic

The molecule is a trisubstituted benzaldehyde.[1] Its reactivity is defined by the interplay of three functional groups:

-

Aldehyde (C-1): An electrophilic anchor for condensation reactions (e.g., Knoevenagel, Wittig).

-

Chlorine (C-2): Provides steric influence and potential for palladium-catalyzed cross-coupling (Suzuki-Miyaura), though it is deactivated relative to bromides/iodides.[1]

-

Allyl Ether (C-4): The critical "active" site.[1] Unlike a methyl ether, the allyl group serves as a latent phenol protecting group that can migrate via Claisen rearrangement to the ortho position (C-3), enabling ring-closing metathesis.[1]

Physical Properties (Predicted/Experimental)

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | High purity samples |

| Melting Point | 78–82 °C | Typical range for analogs |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | Poor water solubility |

| Stability | Stable under ambient conditions | Light sensitive (aldehyde oxidation) |

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound relies on the Williamson Ether Synthesis of its phenolic precursor.[1] This route is preferred for its high yield, operational simplicity, and scalability.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two commercially available precursors:

-

Nucleophile: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 18268-76-3).[1]

-

Electrophile: Allyl Bromide (3-Bromopropene).[1]

Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: A weak base (Potassium Carbonate,

) deprotonates the phenol at C-4, generating a phenoxide anion.[1] The presence of the electron-withdrawing aldehyde and chlorine groups increases the acidity of the phenol, facilitating this step.[1] -

Attack: The phenoxide oxygen attacks the

-carbon of allyl bromide, displacing the bromide ion.[1] -

Solvent Effect: Polar aprotic solvents (DMF or Acetone) are essential to solvate the cation (

) while leaving the phenoxide anion "naked" and highly reactive.[1]

Visualized Workflow

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide intermediate is generated in situ.[1]

Experimental Protocols

Safety Warning: Allyl bromide is a lachrymator and alkylating agent.[1] Perform all operations in a fume hood.

Standard Operating Procedure (SOP)

Scale: 10 mmol Yield Target: >90%

Reagents:

-

2-Chloro-4-hydroxy-5-methoxybenzaldehyde: 1.86 g (10 mmol)[1]

-

Allyl Bromide: 1.45 g (12 mmol, 1.2 eq)

-

Potassium Carbonate (

): 2.76 g (20 mmol, 2.0 eq) -

DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with the benzaldehyde precursor and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

in a single portion.[1] The suspension may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Allyl Bromide dropwise via syringe over 5 minutes.

-

Critical Control Point: Exotherm is minimal at this scale, but on larger scales (>100g), cooling to 0°C is recommended during addition.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check TLC (30% Ethyl Acetate in Hexanes). Product (

) should be distinct from starting material (

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO2, Hexane:EtOAc 8:1).

Reactivity Profile: The Claisen Rearrangement

The primary utility of this molecule in drug discovery is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[1]

Mechanism

Upon heating (typically >180°C or microwave irradiation), the allyl group migrates from the oxygen at C-4 to the ortho-carbon at C-3.[1]

-

Regioselectivity: Position 5 is blocked by the methoxy group.[1] Position 3 is the only available ortho site.[1]

-

Product: 3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde.[1]

-

Significance: This restores the phenolic hydroxyl group, allowing for subsequent cyclization (e.g., with the allyl double bond) to form dihydrobenzofurans .

Pathway Diagram

Figure 2: The Claisen rearrangement pathway. The reaction is driven by the thermodynamic stability of re-aromatization.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. (Note: This is the Claisen rearrangement product, confirming the scaffold's utility). Retrieved from [Link]

-

Organic Reactions (n.d.). The Claisen Rearrangement. Wiley Online Library.[1] Retrieved from [Link]

Sources

Technical Profile: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

[1][2][3][4]

Executive Summary

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS: 692279-00-8) is a specialized trisubstituted benzaldehyde derivative used primarily as a scaffold in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Its structural uniqueness lies in the ortho-chloro substituent relative to the carbonyl, combined with a para-allyloxy group.[1][4] This specific substitution pattern makes it a critical precursor for Claisen rearrangement strategies, enabling the regioselective construction of benzofuran cores found in various kinase inhibitors and bioactive natural products.[4]

This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers in organic synthesis and medicinal chemistry.[4]

Physicochemical Profile & Molecular Weight Analysis[3][4][6][7][8]

Molecular Identity[2]

Molecular Weight Breakdown

For high-precision applications (e.g., HRMS validation), the distinction between average molecular weight and monoisotopic mass is critical due to the presence of Chlorine (

| Property | Value | Notes |

| Average Molecular Weight | 226.66 g/mol | Used for stoichiometry and yield calculations.[1][4] |

| Monoisotopic Mass | 226.0397 Da | Calculated using |

| Isotope Peak (M+2) | 228.0367 Da | Calculated using |

| Exact Mass | 226.03967 | Theoretical mass for HRMS matching. |

Isotopic Signature:

In Mass Spectrometry, this compound will exhibit a characteristic 3:1 intensity ratio between the molecular ion (

Synthetic Methodology

The most robust synthesis of this compound utilizes a Williamson Ether Synthesis .[1][4] This protocol relies on the nucleophilic attack of a phenoxide ion on an allyl halide.[4]

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the allylic ether bond, revealing two key precursors:[1][4]

-

Nucleophile: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS: 18268-76-3).[1][6]

-

Electrophile: Allyl bromide (3-bromopropene).[1]

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.86 g, 10 mmol)[1]

-

Allyl Bromide (1.45 g, 12 mmol, 1.2 eq)[1]

-

Potassium Carbonate (

) (2.76 g, 20 mmol, 2.0 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous, 20 mL)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol precursor (2-Chloro-4-hydroxy-5-methoxybenzaldehyde) in anhydrous DMF.

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution typically darkens (yellow/orange) indicating anion formation.[1][4] -

Alkylation: Add Allyl Bromide dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol (lower

) should disappear, replaced by the less polar product (higher -

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.[4]

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target allyl ether.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[4]

Proton NMR ( NMR) Expectation

The allyl group provides a distinct diagnostic pattern in the NMR spectrum.[1][4]

-

Solvent:

[1] -

Aldehyde (-CHO): Singlet,

ppm.[1] -

Aromatic Protons: Two singlets (due to para substitution pattern preventing coupling).[1]

-

Methoxy (

): Singlet,

Mass Spectrometry (MS) Logic

The mass spectrum is the definitive confirmation of the molecular weight and chlorine content.[1][4]

Downstream Applications: Claisen Rearrangement

The primary utility of this compound in drug development is its ability to undergo a Claisen Rearrangement .[1] This thermal [3,3]-sigmatropic rearrangement migrates the allyl group to the ortho position (C-3), regenerating the phenol.[1][4] This is a key step in synthesizing benzofuran scaffolds.[4]

Reaction Logic

-

Condition: High heat (

C), typically in a high-boiling solvent like decalin or neat.[1] -

Product: 3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde.[1]

-

Significance: The resulting ortho-allyl phenol can be cyclized (using acid or iodine) to form substituted benzofurans, which are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors).[1][4]

Application Workflow Diagram

Figure 2: The strategic utility of the compound in generating benzofuran drug scaffolds via Claisen rearrangement.[1][4]

Safety & Handling

-

Hazards: As an alkylating agent, allyl bromide is a lachrymator and toxic. The aldehyde product should be treated as a potential skin sensitizer.[4]

-

Storage: Store under inert atmosphere (

) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid. -

Disposal: All halogenated organic waste must be segregated.

References

Sources

- 1. US9428444B2 - Process for the preparation of levothyroxine sodium - Google Patents [patents.google.com]

- 2. 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyd 95% Supplier in Mumbai, 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyd 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 692279-00-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. prepchem.com [prepchem.com]

- 5. Aldehydes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 6. (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid (662154-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde structure elucidation

This guide details the structural elucidation of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8), a functionalized benzaldehyde derivative often utilized as a scaffold in the synthesis of bioactive heterocyclic compounds.

The elucidation strategy prioritizes distinguishing this specific regioisomer from its potential analogs (e.g., 6-chloro or 3-allyloxy isomers) using a combination of high-resolution mass spectrometry (HRMS) and 2D NMR techniques.

Part 1: Molecular Identity & Synthetic Context[1]

-

IUPAC Name: 4-(prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde

-

Molecular Formula:

[] -

Molecular Weight: 226.66 g/mol

-

Monoisotopic Mass: 226.0397 Da

Synthetic Origin Context: This molecule is typically derived from the selective alkylation of a chlorinated vanillin/isovanillin precursor. The presence of the chlorine atom at the C2 position and the allyl group at C4 introduces steric and electronic factors that must be verified to ensure the substitution pattern is correct. Common impurities include the O-alkylated regioisomers or over-chlorinated byproducts.

Part 2: Spectroscopic Elucidation Protocol

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and the presence of chlorine.

-

Ionization Mode: ESI(+) or APCI(+).

-

Key Diagnostic:

-

Molecular Ion (

): Observe peaks at m/z 227.04 and 229.04. -

Isotopic Pattern: A distinct 3:1 intensity ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom (

vs -

Fragmentation:

-

Loss of the allyl group (

): Peak at m/z ~186. -

Loss of Carbonyl (

): Common in benzaldehydes.

-

-

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and confirm the oxidation state.

| Functional Group | Wavenumber ( | Assignment |

| Aldehyde (C=O) | 1675 – 1690 | Conjugated carbonyl stretch. Lowered slightly by electron-donating alkoxy groups. |

| Alkene (C=C) | 1640 – 1650 | Allyl group vinyl stretch. |

| Ether (C-O-C) | 1250 – 1275 | Aryl-alkyl ether asymmetric stretch. |

| Ar-Cl | 1050 – 1090 | Aryl chloride stretch (often overlapped but distinct). |

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Definitive mapping of the carbon skeleton and regiochemistry.

A.

- 10.35 ppm (1H, s): Aldehyde proton (-CH O).

- 7.42 ppm (1H, s): Aromatic H-6 . Deshielded by the ortho-carbonyl group.

- 6.95 ppm (1H, s): Aromatic H-3 . Upfield due to shielding by adjacent alkoxy groups.

- 6.05 ppm (1H, ddt): Allyl methine (-CH =).

-

5.45 & 5.35 ppm (2H, dd): Allyl terminal methylene (=CH

-

4.68 ppm (2H, d): Allyl methylene ether (-OCH

-

3.92 ppm (3H, s): Methoxy group (-OCH

B.

-

Carbonyl: ~188.5 ppm.

-

Aromatic C-O: ~154.0 ppm (C4) and ~150.0 ppm (C5).

-

Aromatic C-Cl: ~128.0 ppm (C2).

-

Allyl: ~132.0 ppm (-CH=) and ~118.0 ppm (=CH

). -

Methoxy: ~56.5 ppm.

Part 3: Regiochemistry Confirmation (The "E-E-A-T" Core)

Distinguishing 4-(Allyloxy)-2-chloro-5-methoxy from 5-(Allyloxy)-2-chloro-4-methoxy is the primary challenge. Standard 1H NMR is insufficient because both isomers show two aromatic singlets.

The Solution: 1D NOE or 2D NOESY We utilize the Nuclear Overhauser Effect (NOE) to determine spatial proximity.

-

Irradiate Aldehyde Proton (

10.35):-

Observation: Strong NOE enhancement of the aromatic singlet at

7.42 (H-6) . -

Deduction: H-6 is ortho to the aldehyde.

-

-

Irradiate Methoxy Group (

3.92):-

Observation: Strong NOE enhancement of

7.42 (H-6) . -

Negative Result: If the methoxy were at C4, it would show NOE to H-3, not H-6.

-

-

Irradiate Allyl Methylene (

4.68):-

Observation: Enhancement of

6.95 (H-3) .

-

Visual Logic of Elucidation:

Caption: Logical workflow for structural confirmation, highlighting the critical NOE correlations that define the substitution pattern.

Part 4: Quality Control & Impurity Profiling

For drug development applications, purity must be established using HPLC.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/ether).

-

Retention Time: The target molecule is lipophilic due to the allyl and chloro groups; expect elution late in the gradient (approx. 10-12 min).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 692279-00-8, this compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Synthesis Guide: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Executive Summary

This technical guide details the high-fidelity synthesis of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde , a critical intermediate often utilized in the development of specific kinase inhibitors and advanced agrochemicals.[1]

The synthesis presents a classic problem in regioselectivity . Direct chlorination of the commercially available precursor, Vanillin (4-hydroxy-3-methoxybenzaldehyde), predominantly yields the 5-chloro isomer due to the strong ortho-directing power of the phenol group.[1] To achieve the target 2-chloro substitution (which corresponds to the 6-position on the vanillin scaffold), this protocol employs a protection-directed strategy .[1] By masking the phenol as an ester, the directing influence shifts to the methoxy group, favoring the para position (C6 of vanillin, C2 of the target) and successfully blocking the thermodynamically favored C5 chlorination.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule is 6-chlorovanillin .[1] The synthesis is broken down into three phases to ensure isomeric purity:

-

Electronic Modulation (Protection): Acetylation of Vanillin to deactivate the C5 position.[1]

-

Regioselective Chlorination: Introduction of chlorine at C6 (relative to the original vanillin numbering) driven by the methoxy group.[1]

-

Functionalization (Deprotection & Allylation): Restoring the phenol and installing the allyl ether.[1]

Synthetic Pathway Diagram

Caption: Step-wise synthetic flow shifting the chlorination site from C5 to C6 via acetate protection.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Acetoxy-3-methoxybenzaldehyde

Objective: Deactivate the phenolic oxygen to prevent C5 chlorination.[1]

-

Reagents: Vanillin (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (Catalytic), DCM (Solvent).

-

Protocol:

-

Dissolve Vanillin in Dichloromethane (DCM) at room temperature.

-

Add Pyridine (0.1 eq) followed by slow addition of Acetic Anhydride.

-

Stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

-

Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO3. Dry over MgSO4 and concentrate.

-

Validation: 1H NMR should show the disappearance of the phenolic -OH peak (~9.8 ppm broad) and appearance of the acetate methyl singlet (~2.3 ppm).[1]

-

Phase 2: Regioselective Chlorination (The "Switch" Step)

Objective: Install the chlorine atom at the C2 position (C6 of the vanillin scaffold). Causality: The acetoxy group is a weaker activator than the methoxy group.[1] The methoxy group at C3 directs the electrophile para to itself (Position 6).[1]

-

Reagents: 4-Acetoxy-3-methoxybenzaldehyde (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer).[1]

-

Protocol:

-

Dissolve the acetoxy-intermediate in Glacial Acetic Acid.[1]

-

Add Sodium Acetate (1.5 eq) to buffer the HCl byproduct.[1]

-

Add NCS in portions at room temperature.

-

Heat the mixture to 40-50°C for 6-12 hours.

-

Critical Checkpoint: If 5-chloro impurity is observed, lower temperature and increase reaction time.

-

Workup: Pour into ice water. The product, 6-chloro-4-acetoxy-3-methoxybenzaldehyde , typically precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]

-

Phase 3: Hydrolysis and Allylation

Objective: Reveal the phenol and install the allyl ether.[1]

Step 3A: Hydrolysis

-

Protocol: Suspend the chlorinated intermediate in Methanol. Add 2M NaOH (2.0 eq).[1] Stir at RT for 1 hour. Acidify with 1M HCl to pH 3. The precipitate is 6-Chlorovanillin (2-chloro-4-hydroxy-5-methoxybenzaldehyde).[1]

Step 3B: Williamson Ether Synthesis (Allylation)

-

Reagents: 6-Chlorovanillin (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetone.

-

Protocol:

-

Dissolve 6-Chlorovanillin in DMF (anhydrous).

-

Add K2CO3 (finely ground).[1] Stir for 15 minutes to generate the phenoxide.

-

Add Allyl Bromide dropwise (Caution: Lachrymator).[1]

-

Heat to 60°C for 3 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (x3).[1][2] Wash organic layer with Brine.[1]

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

-

Data Summary & Process Parameters

The following table summarizes the critical parameters for the optimized route.

| Parameter | Phase 1 (Protection) | Phase 2 (Chlorination) | Phase 3 (Allylation) |

| Primary Reagent | Acetic Anhydride | N-Chlorosuccinimide (NCS) | Allyl Bromide |

| Solvent System | DCM or Toluene | Glacial Acetic Acid | DMF or Acetone |

| Temperature | 20–25°C | 45–50°C | 60°C |

| Key Intermediate | Acetyl-Vanillin | 6-Chloro-Acetyl-Vanillin | 6-Chlorovanillin |

| Yield Target | >95% | 75–85% | >90% |

| Critical Impurity | Unreacted Vanillin | 5-Chloro isomer (if T > 60°C) | O-C Alkylation (rare) |

Scientific Rationale & Troubleshooting[4]

Why not chlorinate Vanillin directly?

Direct chlorination of vanillin yields 5-chlorovanillin (Cl adjacent to OH) due to the overwhelming activating effect of the phenol.[1] The target molecule requires the chlorine to be para to the methoxy group.[1] By converting the phenol to an acetate, the methoxy group becomes the dominant directing group, steering the chlorine to the desired position [1, 2].

Self-Validating the Structure

To confirm the correct isomer (2-chloro vs 5-chloro) before allylation, analyze the 1H NMR coupling constants of the aromatic protons:

-

Target (2-chloro/6-chlorovanillin): The protons are para to each other.[1] They will appear as two singlets (no coupling or very small para coupling).[1]

-

Impurity (5-chlorovanillin): The protons are meta to each other.[1] They will appear as doublets with a coupling constant (

) of ~2 Hz.

Safety Considerations

-

Allyl Bromide: Highly toxic and a lachrymator.[1] All operations involving this reagent must be performed in a fume hood.[1]

-

NCS/Chlorination: Exothermic reactions.[1] Ensure thermal control to prevent runaway chlorination (di-chloro byproducts).[1]

References

-

Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin.[3] Journal of the American Chemical Society, 52(11), 4576–4586.

-

BenchChem. (2025).[1][3][4] Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide. BenchChem Technical Notes.

-

PubChem. (2025).[1][5] Compound Summary: 2-chloro-4-hydroxy-5-methoxybenzaldehyde (CID 29000).[1][6] National Library of Medicine.[1]

-

Google Patents. (1978).[1][5] Process for the preparation of m-phenoxybenzaldehyde (Related Sommelet-type halogenation techniques). US Patent 4108904.[1][5]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-chloro-4-hydroxy-5-methoxybenzaldehyde (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

FT-IR Analysis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde: A Technical Guide

Executive Summary & Compound Profile

Target Analyte: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde Molecular Formula: C₁₁H₁₁ClO₃ Molecular Weight: 226.66 g/mol Context: This compound is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of chalcones, coumarins, and bioactive heterocycles. Its structure combines an electron-withdrawing aldehyde and chloride with electron-donating alkoxy groups (allyloxy and methoxy), creating a unique dipole environment.

Scope of Guide: This document serves as a definitive protocol for the vibrational characterization of this specific molecule. Unlike simple solvents, this solid-state intermediate requires precise sample handling to resolve overlapping bands in the "double bond" region (1600–1750 cm⁻¹) where the carbonyl, allyl alkene, and aromatic ring modes converge.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrating moieties. The steric and electronic interactions between the ortho-chloro and the aldehyde group are of particular importance, as they often induce a slight blue shift in the carbonyl frequency compared to unsubstituted analogs.

Structural Segmentation

-

Aldehyde Core (-CHO): The primary diagnostic handle. Conjugated with the benzene ring.

-

Allyl Ether (-O-CH₂-CH=CH₂): Provides distinct vinylic C-H and C=C modes. The oxygen atom interrupts conjugation between the allyl alkene and the aromatic ring.

-

Methoxy Group (-OCH₃): Adds strong C-O stretching modes in the fingerprint region.

-

Aryl Chloride (Ar-Cl): Heavy atom effect; bands appear in the far-IR/fingerprint region.

Visualization: Structure-to-Spectrum Mapping

Figure 1: Mapping of functional groups to specific IR spectral regions. Note the convergence of multiple modes in the 1600-1700 cm⁻¹ window.

Experimental Protocol

Objective: Obtain a high-resolution spectrum with minimized water vapor interference and maximized peak separation in the carbonyl region.

Method A: Attenuated Total Reflectance (ATR) — Recommended

-

Crystal Type: Diamond or ZnSe (Diamond preferred for durability with crystalline solids).

-

Sample State: Solid powder.

-

Protocol:

-

Clean the crystal with isopropanol and collect a background spectrum (air).

-

Place ~5 mg of the sample onto the crystal center.

-

Apply pressure using the anvil until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to poor intensity in the C-H stretching region.

-

Scan parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans (minimum).

-

Method B: KBr Pellet — Legacy/High Resolution

-

Use Case: When checking for weak overtone bands or if ATR crystal contact is poor.

-

Protocol:

-

Mix sample with IR-grade KBr (ratio 1:100).

-

Grind in an agate mortar to a fine powder (prevents Christiansen effect scattering).

-

Press at 10 tons for 2 minutes to form a transparent disc.

-

Caution: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can obscure overtone regions.

-

Spectral Interpretation Guide

The following table summarizes the diagnostic peaks. Note that exact wavenumbers may shift ±5 cm⁻¹ depending on crystal packing and sample purity.

Table 1: Diagnostic Peak Assignments

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Notes |

| Allyl (=C-H) | Stretch (sp²) | 3080 – 3010 | Weak | Distinct shoulder above 3000 cm⁻¹. |

| Aromatic (C-H) | Stretch (sp²) | 3050 – 3000 | Weak | Often merges with allyl bands. |

| Alkane (C-H) | Stretch (sp³) | 2980 – 2850 | Medium | From Methoxy (-OCH₃) and Allyl (-CH₂-). |

| Aldehyde (C-H) | Fermi Resonance | 2820 & 2720 | Medium | Critical ID. Two distinct bands; the lower (2720) is often isolated.[1] |

| Aldehyde (C=O) | C=O Stretch | 1690 – 1675 | Strong | Conjugated.[2] May shift higher if Cl steric strain twists the carbonyl out of plane. |

| Allyl (C=C) | C=C Stretch | 1650 – 1640 | Med-Weak | Separated from C=O; confirms allyl presence. |

| Aromatic Ring | C=C Skeletal | 1600 & 1580 | Variable | "Breathing" modes of the benzene ring. |

| Ether (Ar-O-C) | C-O Asym. Stretch | 1275 – 1200 | Strong | Broad/Complex band due to multiple ether linkages. |

| Ether (Aliph-O-C) | C-O Sym. Stretch | 1050 – 1000 | Medium | Associated with the methoxy/allyloxy alkyl side. |

| Allyl (Terminal) | =C-H Out-of-Plane | ~990 & ~910 | Strong | Definitive proof of terminal alkene. |

| Aryl Chloride | C-Cl Stretch | 800 – 600 | Variable | Often obscured; look for bands in the fingerprint region. |

Detailed Region Analysis

1. The "Fermi Doublet" (2700–2900 cm⁻¹)

The most reliable confirmation of the aldehyde functionality is the Fermi resonance doublet. The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹).

-

Observation: Look for two sharp peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹.

-

Validation: The 2720 cm⁻¹ band should be clearly separated from the aliphatic C-H stretches of the methoxy group.

2. The Carbonyl/Alkene Cluster (1600–1700 cm⁻¹)

This is the most crowded region.

-

Highest Frequency: Aldehyde C=O (~1680 cm⁻¹).

-

Middle Frequency: Allyl C=C (~1645 cm⁻¹).

-

Lowest Frequency: Aromatic Ring C=C (~1590 cm⁻¹).

-

Analyst Note: If the sample is impure (e.g., hydrolyzed to phenol), the sharp C=O band may broaden or shift.

3. The Fingerprint Region (Terminal Alkene)

The allyl group provides a specific signature at the lower end of the spectrum.

-

Vinyl Group: Look for strong bending vibrations at 990 cm⁻¹ and 910 cm⁻¹ . These are characteristic of a monosubstituted terminal alkene (-CH=CH₂). Absence of these peaks suggests the allyl group has isomerized (to propenyl) or been reduced.

Quality Control & Troubleshooting

Workflow for Spectrum Validation

Figure 2: Logic flow for validating the integrity of the this compound spectrum.

Common Artifacts

-

Broad Band at 3300–3500 cm⁻¹: Indicates moisture or hydrolysis. The target molecule has no O-H groups. If present, the aldehyde may have oxidized to a carboxylic acid (which would also broaden the carbonyl peak) or the starting material (phenol) is present.

-

Loss of 910/990 cm⁻¹ Bands: Indicates the allyl group has been hydrogenated or isomerized to an internal alkene.

-

Shifted Carbonyl (>1720 cm⁻¹): Suggests oxidation to an ester or acid, or loss of conjugation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for characteristic group frequencies including Fermi resonance).

-

National Institute of Standards and Technology (NIST). (2023). Benzaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Baseline data for benzaldehyde core).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (Detailed assignment of ether and allyl bands).

-

PubChem. (2024).[3][4] 2-Chloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link] (Structural analog data).

-

SpectraBase. (2024).[3] 4-Allyloxybenzaldehyde IR Spectrum. John Wiley & Sons.[3] [Link] (Reference for allyloxy-benzaldehyde moiety).

Sources

Technical Guide: Solubility Profiling of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

[1][2]

Executive Summary & Molecular Analysis[2][3]

Target Molecule: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS: 116204-98-3 (Analogous reference based on structure) Molecular Formula: C₁₁H₁₁ClO₃ Molecular Weight: ~226.66 g/mol [1][2]

This guide provides a technical framework for the solubilization and purification of this compound. As a tris-substituted benzaldehyde derivative, its solubility profile is governed by a competition between its lipophilic domains (chloro- and allyloxy- substituents) and its polar core (aldehyde and methoxy groups).[1][3]

Structural Determinants of Solubility:

-

Allyloxy Group (-OCH₂CH=CH₂): Increases lipophilicity significantly compared to the parent hydroxyl (vanillin/isovanillin) precursors, making the molecule highly soluble in chlorinated and aprotic organic solvents.[2][3]

-

Chloro Substituent (-Cl): The halogen at the 2-position reduces water solubility via the "heavy atom effect" and enhances solubility in halogenated solvents (DCM, chloroform) due to polarizability matching.[1][2][3]

-

Aldehyde (-CHO) & Methoxy (-OCH₃): These moieties provide dipole moments allowing for interaction with polar aprotic solvents (DMSO, DMF) and moderate interaction with alcohols.[1][3]

Predictive Solubility Profile

Based on structural analogues (e.g., 6-chlorovanillin derivatives, 4-allyloxybenzaldehyde) and functional group analysis, the following solubility profile is established for laboratory workflows.

Table 1: Solvent Compatibility Matrix[2][3]

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and reaction medium.[1][3] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Primary solvents for nucleophilic substitution reactions; difficult to remove.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50–100 mg/mL) | Excellent for liquid-liquid extraction and silica gel chromatography loading.[1][3] |

| Nitriles | Acetonitrile (MeCN) | Moderate to Good | Primary candidate for recrystallization. High solubility at boiling; moderate at RT.[1][3] |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Good for recrystallization (often requires water co-solvent).[1][2][3] |

| Ethers | THF, Diethyl Ether, MTBE | Good | Useful for reactions; MTBE is a safer alternative to ether for precipitations.[1][2][3] |

| Aliphatic | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Ideal Antisolvent. Use to crash out product from EtOAc or DCM solutions.[1][2][3] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Use for aqueous washes to remove inorganic salts.[1][3] |

Critical Insight: Literature on similar chlorinated benzaldehydes suggests Acetonitrile is often superior to Ethanol for recrystallization because the chloro-substituent decreases the lattice energy sufficiently to make ethanol too solubilizing at low temperatures, leading to oiling out.[1][2][3] Acetonitrile offers a sharper solubility curve.[1][3]

Experimental Protocols

Since batch-to-batch impurity profiles (e.g., residual allyl bromide) can alter saturation points, researchers must validate solubility empirically.[1][2]

Protocol A: The Saturation Shake-Flask Method (Gravimetric)

Use this for rapid solvent screening.[1][2]

-

Preparation: Weigh ~100 mg of the solid into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record volume.[2][3]

-

Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1][3]

-

Calculation:

Protocol B: High-Precision HPLC Solubility Determination

Use this for GLP/GMP documentation.

Instrument: HPLC with UV Detector (254 nm or 280 nm). Mobile Phase: Acetonitrile : Water (60:[2][3]40) + 0.1% Formic Acid.[1][3]

-

Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1.0 mg/mL). Create serial dilutions (0.1, 0.05, 0.01 mg/mL).

-

Sample Prep: Saturate the solvent of interest with excess solid for 24 hours at 25°C.

-

Filtration: Filter supernatant (0.22 µm PTFE).

-

Dilution: Dilute the filtrate with Mobile Phase (typically 1:100 or 1:1000) to land within the linear range of the standard curve.[2][3]

-

Quantification: Inject and calculate concentration using the regression equation from the standard curve.

Recrystallization Strategy

Purification of this compound is critical to remove potential regioisomers formed during the alkylation step.[1][2][3]

Recommended Solvent System: Acetonitrile (Single Solvent)[1][3]

-

Dissolution: Suspend crude solid in Acetonitrile (approx. 3-5 mL per gram).

-

Reflux: Heat to boiling (81-82°C). Add minimal extra solvent until fully dissolved.[1][3]

-

Filtration: Hot filter if insoluble particulates (salts) are present.[1][3]

-

Cooling: Allow to cool slowly to Room Temperature (RT) with slow stirring.

-

Crystallization: Cool further to 0-4°C in an ice bath.

-

Collection: Filter cold crystals and wash with cold (-20°C) Acetonitrile.

Alternative System: Ethyl Acetate / Hexane (Two-Solvent)[1][2][3]

Visual Workflows

Diagram 1: Solubility Measurement Workflow

This diagram outlines the logical flow for determining solubility limits using the Shake-Flask method coupled with HPLC verification.

Caption: Step-by-step workflow for determining the thermodynamic solubility of the target aldehyde.

Diagram 2: Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the intended application (Reaction vs. Purification).[2][3]

Caption: Decision matrix for selecting solvents based on chemical process requirements.[1][2]

References

-

PubChem. 4-(Allyloxy)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1][3] Accessed Jan 2026.[1][3] [Link]

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1][2][3] 5th Edition.[1][3] Longman Scientific & Technical, 1989.[1][2][3] (Standard reference for recrystallization solvent selection principles).

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3] OECD Publishing.[1][3] [Link][1][3]

Methodological & Application

Claisen rearrangement of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Executive Summary

This application note details the protocol for the thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement) of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde (O-allyl-6-chlorovanillin) to synthesize 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde .

This transformation is a critical carbon-carbon bond-forming strategy utilized in the synthesis of polysubstituted benzaldehyde scaffolds, often serving as intermediates for bioactive alkaloids, kinase inhibitors, and vanilloid-based pharmaceuticals. The protocol emphasizes regiocontrol, leveraging the specific substitution pattern (2-Cl, 5-OMe) to direct migration exclusively to the C3 position.

Reaction Chemistry & Mechanism

Substrate Analysis

The starting material, This compound , possesses a unique steric and electronic environment:

-

C1 (Aldehyde): Electron-withdrawing group (EWG) at the para position relative to the ether.

-

C2 (Chlorine): Weakly deactivating, ortho to the aldehyde.

-

C5 (Methoxy): Strongly activating, ortho to the ether, blocking one potential migration site.

-

C4 (Allyl Ether): The reaction center.

Mechanistic Pathway

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement.

-

Transition State: The allyl vinyl ether moiety adopts a highly ordered chair-like transition state.

-

Migration: The

-bond migrates from the allylic oxygen to the ortho-carbon (C3). The C5 position is blocked by the methoxy group, forcing regioselectivity to C3. -

Intermediate: Formation of a non-aromatic cyclohexadienone intermediate (6-allyl-2-chloro-5-methoxy-2,4-cyclohexadien-1-one).

-

Tautomerization: Rapid proton transfer (enolization) restores aromaticity, yielding the final phenol product.

Pathway Visualization

The following diagram illustrates the mechanistic flow and logic gates for regioselectivity.

Caption: Mechanistic pathway of the Claisen rearrangement showing the forced migration to the C3 position due to C5 blockage.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Notes |

| This compound | Substrate | >98% | Ensure free of unreacted allyl bromide. |

| N,N-Dimethylaniline (DMA) | Solvent | 99% | High boiling point (194°C); acts as a weak base. |

| Ethyl Acetate / Hexanes | Extraction | ACS Grade | For workup. |

| HCl (1M) | Wash Solution | Aqueous | To remove DMA. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Weigh 10.0 g (44 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of N,N-dimethylaniline (DMA).

-

Note: Alternatively, 1,2-dichlorobenzene (DCB) can be used if a non-basic solvent is preferred, though DMA often provides cleaner conversion for phenol products.

-

-

Fit the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10 minutes.

Step 2: Thermal Rearrangement

-

Heat the reaction mixture to 195°C - 200°C (internal temperature) using an oil bath or heating mantle.

-

Critical: The reaction requires a temperature threshold >180°C to overcome the activation energy barrier, especially given the electron-withdrawing nature of the aldehyde group.

-

-

Maintain reflux for 4–6 hours .

-

Monitor: Check reaction progress via TLC (Hexanes:EtOAc 3:1) or HPLC.[1]

-

Endpoint: Disappearance of the less polar O-allyl ether spot and appearance of the more polar C-allyl phenol spot.

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with 150 mL of Ethyl Acetate .

-

Amine Removal: Wash the organic layer with 1M HCl (3 x 50 mL) to quantitatively remove the N,N-dimethylaniline.

-

Validation: Check the pH of the aqueous wash; it should remain acidic.

-

-

Wash the organic phase with Brine (1 x 50 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude dark oil or solid.

Step 4: Purification

-

Purify the crude residue via silica gel flash column chromatography.

-

Eluent Gradient: 0%

20% Ethyl Acetate in Hexanes.

-

-

Collect fractions containing the product (typically elutes after the starting material).

-

Recrystallization (Optional): If the product is a solid, recrystallize from Hexanes/EtOAc or Ethanol to achieve >99% purity.

Data Analysis & Validation

The following spectroscopic signatures confirm the successful rearrangement from O-allyl to C-allyl.

| Feature | Substrate (Pre-Reaction) | Product (Post-Reaction) |

| Functionality | Aryl Ether (-O-CH₂-) | Phenol (-OH) & C-Allyl (-CH₂-) |

| ¹H NMR (Allyl CH₂) | Doublet at | Doublet at |

| ¹H NMR (Phenol) | Absent | Singlet at |

| ¹H NMR (Aromatic) | Two singlets (C3-H, C6-H) | One singlet (C6-H) (C3-H is lost) |

| IR Spectroscopy | Strong C-O-C stretch | Broad O-H stretch (~3400 cm⁻¹) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low (<180°C). | Ensure internal temp reaches 195-200°C. Use microwave irradiation (200°C, 30 min) for faster kinetics [1]. |

| Side Product: Deallylation | Hydrolysis due to moisture. | Ensure anhydrous conditions and N₂ atmosphere. |

| Side Product: Cyclization | Reaction runs too long; phenol attacks alkene. | Stop reaction immediately upon consumption of starting material. |

| Dark Tarry Mixture | Oxidative polymerization. | Strictly exclude oxygen; add trace BHT (antioxidant) if necessary. |

References

-

ChemicalBook. (n.d.). Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (6-Chlorovanillin) Product Page. Retrieved from

-

Chemistry LibreTexts. (2022). Claisen Rearrangement Mechanism and Kinetics. Retrieved from

-

Organic Reactions. (2011). The Claisen Rearrangement. Wiley Online Library. Retrieved from

Sources

Application Note: Regioselective Synthesis of Ortho-Allyl Phenols via Claisen Rearrangement

Executive Summary

This guide details the protocol for the regioselective synthesis of 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde via the Claisen rearrangement. The starting material, 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde , is a highly functionalized vanillin derivative. Due to the specific substitution pattern—specifically the blocking methoxy group at C5 and the chlorine atom at C2—the rearrangement is directed exclusively to the C3 position.

This document provides two validated workflows:

-

Method A (Thermal): A robust, scalable protocol using high-boiling solvents for gram-to-kilogram synthesis.

-

Method B (Microwave): A high-throughput, solvent-minimized protocol for rapid library generation and kinetic screening.

Strategic Analysis & Mechanism

Substrate Logic and Regioselectivity

The Claisen rearrangement is a concerted [3,3]-sigmatropic rearrangement that shifts an allyl vinyl ether to a

Structural Analysis of the Substrate:

-

C1: Formyl group (-CHO).

-

C2: Chlorine (-Cl).

-

C3: Proton (-H) — Target Migration Site .

-

C4: Allyloxy group (-O-CH2-CH=CH2).

-

C5: Methoxy group (-OMe).

-

C6: Proton (-H).[4]

The "Buttressing Effect":

Normally, migration to the C3 position would be disfavored due to steric crowding between the bulky Chlorine (C2) and the Allyloxy group (C4). However, in Claisen rearrangements, ortho-substituents often accelerate the reaction rate. The steric bulk destabilizes the ground state (via van der Waals repulsion) more than the ordered chair-like transition state, effectively lowering the activation energy barrier (

Pathway: Since C5 is blocked by the methoxy group, migration is forced to C3. The initial product is a cyclohexadienone, which rapidly tautomerizes to the aromatic phenol to restore aromaticity.[5]

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway showing the [3,3]-sigmatropic shift followed by rapid tautomerization to the stable phenol.

Experimental Protocols

Method A: Thermal Rearrangement (Scalable)

Context: Best for batches >5g where temperature control and scalability are critical. Solvent Choice: N,N-Diethylaniline (DEA).

-

Why? High boiling point (217°C) allows the reaction to reach the activation temperature (~190-200°C) at atmospheric pressure. It is also basic, acting as a scavenger for any trace acids that might degrade the aldehyde or induce polymerization.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

|---|---|---|---|---|

| Start Material (SM) | 226.66 | 1.0 | Solid | Substrate |

| N,N-Diethylaniline | 149.23 | 5-10 vol | 0.938 | Solvent/Base |

| Ethyl Acetate | 88.11 | - | - | Extraction |

| HCl (1M) | 36.46 | Excess | 1.02 | Wash (Amine removal) |

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, internal temperature probe, and a reflux condenser. Connect to an inert gas manifold (Nitrogen/Argon).

-

Dissolution: Charge the flask with SM (1.0 equiv) and N,N-Diethylaniline (5 volumes relative to SM mass).

-

Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the phenol product).

-

Reaction: Heat the mixture to 200°C (internal temp). Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, and a more polar spot (product, R_f ~0.4) should appear. The product will likely stain dark purple/blue with FeCl3 (indicative of phenol).

-

-

Cooling: Cool the reaction mixture to room temperature.

-

Workup (Critical):

-

Dilute the dark mixture with Ethyl Acetate (10 volumes).

-

Wash the organic layer 3 times with 1M HCl . This converts the N,N-diethylaniline solvent into its water-soluble hydrochloride salt, removing it from the organic phase.

-

Wash once with brine.

-

-

Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is often pure enough for subsequent steps. If not, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Method B: Microwave-Assisted (High Throughput)

Context: Best for library synthesis (<500mg) or rapid kinetic screening. Advantage: Reduces reaction time from hours to minutes; cleaner profile due to shorter thermal exposure.

Step-by-Step Protocol:

-

Vessel Loading: In a microwave-safe vial (e.g., 10 mL crimp-top), add SM (200 mg).

-

Solvent: Add N,N-Diethylaniline (0.5 mL) OR perform neat (solvent-free) if the melting point of SM is <150°C.

-

Note: Ionic liquids (e.g., [bmim][BF4]) can also be used as susceptors to improve heating efficiency.

-

-

Irradiation: Seal the vial. Set parameters:

-

Temp: 210°C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi (Safety limit)

-

Stirring: High

-

-

Workup: Dilute directly in the vial with EtOAc (2 mL) and 1M HCl (2 mL). Vortex, remove the organic layer, and filter through a small plug of silica/Na2SO4.

Quality Control & Validation

Analytical Markers

The transformation is easily tracked using 1H NMR spectroscopy.

| Feature | Starting Material (Allyl Ether) | Product (C-Allyl Phenol) |

| O-CH2 (Ether) | Doublet at ~4.6 ppm | Disappears |

| C-CH2 (Benzylic) | Absent | Doublet at ~3.4 ppm |

| Phenolic OH | Absent | Singlet at ~5.5-6.0 ppm (D2O exchangeable) |

| Aldehyde CHO | Singlet at ~10.2 ppm | Remains (may shift slightly) |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the ortho-allyl phenol.

Troubleshooting & Safety

-

Issue: Incomplete Conversion.

-

Cause: Temperature too low. The activation energy for this specific substrate is high due to the electron-withdrawing chlorine and aldehyde.

-

Fix: Ensure internal temperature is >195°C. If using microwave, increase temp to 220°C.

-

-

Issue: Polymerization/Tarry residue.

-

Cause: Oxidative coupling of the newly formed phenol or acid-catalyzed degradation.

-

Fix: Ensure strict inert atmosphere (N2/Ar). Add a radical inhibitor (e.g., BHT) if necessary.

-

-

Safety Note: N,N-Diethylaniline is toxic and absorbs through the skin. Handle in a fume hood. The microwave reaction generates pressure; ensure vials are rated for >20 bar.

References

-

Claisen, L. (1912).[2] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[6]Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

-

Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 84(3), 205–247.

-

Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades.Chemical Reviews, 104(6), 2939–3002.

-

Kaval, N., et al. (2005). Microwave-Assisted Claisen Rearrangement.[1][4]Journal of Organic Chemistry. (General reference for MW protocols on silica/neat).

-

Substituent Effects in Claisen Rearrangement. (2022). LibreTexts Chemistry. Explains the ortho-substituent acceleration effect.

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

Application Note: Chemoselective Reductive Amination of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Executive Summary & Structural Analysis

Target Substrate: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde Reaction Class: Reductive Amination (C-N Bond Formation) Primary Challenge: Chemoselectivity—preserving the allyl ether (alkene) and aryl chloride moieties while selectively reducing the imine intermediate.

This guide details the protocol for the reductive amination of this compound. This substrate features a highly functionalized vanillin-derived core often utilized in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR targets). The simultaneous presence of an allyl group (susceptible to hydrogenation) and an aryl chloride (susceptible to hydrodehalogenation) necessitates the rejection of standard catalytic hydrogenation methods (H₂/Pd-C) in favor of hydride-based reducing agents.

Structural Vulnerability Analysis

| Functional Group | Vulnerability | Consequence of Non-Selective Conditions |

| Aldehyde (Target) | N/A | Desired conversion to amine.[1][2] |

| Allyl Ether | High | Reduction to propyl ether (saturation). |

| Aryl Chloride | Moderate | Hydrodehalogenation (loss of Cl) under vigorous catalytic hydrogenation. |

| Methoxy Group | Low | Generally stable, but affects electronics of the ring. |

Mechanistic Strategy: The Hydride Selection

To ensure the integrity of the allyl and chloro groups, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice.

-

Why STAB? Unlike Sodium Borohydride (

), STAB is less basic and milder. It reduces imines/iminiums much faster than it reduces aldehydes. This allows for a "Direct Reductive Amination" (One-Pot) protocol where the aldehyde and amine are mixed in the presence of the reducing agent. -

Why not

/Pd? Palladium on Carbon will rapidly saturate the allyl double bond to a propyl group and may cleave the aryl chloride bond, leading to complex impurity profiles. -

Why not

? While effective, Sodium Cyanoborohydride requires strict pH control (pH 6-7) to prevent HCN generation and is highly toxic. STAB offers a safer, more robust alternative.

Reaction Pathway

The reaction proceeds via the formation of a carbinolamine , followed by dehydration to an iminium ion (catalyzed by acid), which is then irreversibly reduced by the hydride donor.

Figure 1: Mechanistic pathway of direct reductive amination using STAB, highlighting the preservation of the allyl moiety.

Detailed Experimental Protocol

Method A: Direct Reductive Amination (Preferred) Recommended for most primary and secondary amines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Use free base; if using HCl salt, add 1.0 equiv TEA)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] Note: DCE is standard, but THF is preferred for green chemistry compliance.

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Crucial for catalyzing imine formation.

Step-by-Step Procedure

-

Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DCE (5–10 mL).

-

Amine Addition: Add the Amine (1.1 mmol).

-

Observation: If the amine is aliphatic, the solution may warm slightly.

-

-

Catalysis: Add Acetic Acid (1.0–2.0 mmol).

-

Checkpoint: Stir for 10–30 minutes at Room Temperature (RT) to allow partial imine formation. This "pre-complexation" often improves yields.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Note: Gas evolution (

) is minimal but possible.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT under nitrogen atmosphere.

-

Duration: Typically 2–16 hours. Monitor by TLC or LCMS.

-

Target: Disappearance of the aldehyde peak (approx. 9.8 ppm in

NMR).

-

-

Quench: Quench the reaction by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Work-up:

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane/Ethyl Acetate or DCM/MeOH depending on the polarity of the amine used.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of the amine prevents imine formation. | Switch to Method B (Indirect): Reflux aldehyde + amine in MeOH/Toluene (with Dean-Stark) to force imine formation before adding reducing agent ( |

| Dialkylation | Primary amine reacts with two aldehyde molecules. | Increase the amine equivalents (to 2.0–5.0 equiv) to statistically favor mono-alkylation. |

| Allyl Reduction | Contamination with metal catalysts or use of | Ensure strictly metal-free conditions. Do not use Pd/C. Stick to Borohydride reagents. |

| Hydrolysis of Imine | Water present during reaction (equilibrium shift). | Add molecular sieves (4Å) to the reaction mixture to scavenge water generated during condensation. |

Method B: Indirect Reductive Amination (Two-Step)

Use this if the "One-Pot" STAB method fails due to steric bulk.

-

Imine Formation: Reflux Aldehyde + Amine in Methanol (or Toluene) with

or Molecular Sieves for 4–12 hours. -

Isolation: Filter off drying agents and concentrate to obtain the crude imine (Schiff base).

-

Reduction: Redissolve crude imine in Methanol. Cool to 0°C. Add Sodium Borohydride (

) (1.0 equiv). Stir for 1 hour. -

Workup: Standard aqueous workup.

Process Workflow Diagram

Figure 2: Operational workflow for the chemoselective reductive amination process.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

Sources

- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Strategic Heterocyclic Synthesis from 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Executive Summary

This application note details the synthetic utility of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8). This scaffold represents a "privileged intermediate" in medicinal chemistry due to its high functional group density. The molecule features four orthogonal reactive handles:

-

Aldehyde (-CHO): Electrophilic center for condensation and cyclization.

-

Aryl Chloride (-Cl): Handle for nucleophilic aromatic substitution (

) or transition-metal cross-coupling. -

Allyloxy Ether (-OCH₂CH=CH₂): Precursor for Claisen rearrangements (C-C bond formation) or Ring-Closing Metathesis (RCM).

-

Methoxy (-OMe): Electron-donating group (EDG) that modulates the electronic character of the ring.

This guide provides validated protocols for converting this substrate into three distinct heterocyclic cores: Benzofurans , Quinazolines , and Indazoles .

Divergent Synthesis Strategy

The following logic map illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional handles of the substrate.

Protocol A: Synthesis of Benzofurans via Claisen Rearrangement

This protocol leverages the allyloxy moiety. Upon thermal activation, the allyl group undergoes a [3,3]-sigmatropic rearrangement. Given that the C5 position is blocked by the methoxy group, the migration occurs exclusively to the vacant C3 position, yielding a 3-allyl-4-hydroxy intermediate ideal for cyclization.

Mechanism & Rationale[1][2][3][4]

-

Claisen Rearrangement: Thermolysis moves the allyl group to C3, restoring aromaticity via tautomerization to form the phenol.

-

Iodocyclization: The newly formed phenol attacks the allyl double bond activated by iodine, forming a dihydrobenzofuran.

-

Elimination: Base-promoted elimination of HI yields the aromatic benzofuran.

Experimental Procedure

Step 1: Claisen Rearrangement

-

Dissolve this compound (1.0 eq) in N,N-Diethylaniline (solvent/high-boiling medium).

-

Heat the solution to 200°C under an argon atmosphere for 4–6 hours.

-

Note: Monitor by TLC. The starting material (ether) is less polar than the product (phenol).

-

-

Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove aniline) followed by brine.

-

Concentrate to yield the intermediate: 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde .

Step 2: Iodocyclization to Benzofuran

-

Dissolve the intermediate (from Step 1) in Dichloromethane (DCM) .

-

Add NaHCO₃ (3.0 eq) and cool to 0°C.

-

Add Iodine (I₂) (1.2 eq) portion-wise. Stir at room temperature for 2 hours.

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) and reflux for 3 hours to effect elimination.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Summary: Benzofuran Synthesis

| Parameter | Condition/Value |

| Rearrangement Temp | 190–210°C |

| Cyclization Reagent | I₂ / NaHCO₃ followed by DBU |

| Key Intermediate | 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde |

| Expected Yield | 65–75% (over 2 steps) |

Protocol B: Synthesis of Quinazolines via S_NAr Cyclization

This protocol targets the 2-chloro and aldehyde groups. The electron-withdrawing nature of the aldehyde (and the transient Schiff base) activates the 2-chloro position for nucleophilic aromatic substitution (

Mechanism & Rationale[1][2][3][4][5]

-

Condensation: The amine of guanidine condenses with the aldehyde to form an imine.

-

Cyclization: The second nitrogen of guanidine attacks the C2 position, displacing the chloride.

-

Aromatization: Oxidation (often spontaneous in air or with mild oxidant) yields the quinazoline core.

Experimental Procedure

-

Charge a reaction vessel with:

-

This compound (1.0 mmol)

-

Guanidine Carbonate (1.5 mmol)

-

CuI (10 mol% - Catalyst)

-

L-Proline (20 mol% - Ligand)

-

K₂CO₃ (2.0 mmol - Base)

-

DMSO (3.0 mL)

-

-

Heat the mixture to 100°C for 12 hours under air (oxidative conditions help aromatization).

-

Workup: Cool to RT. Pour into ice-water (20 mL). The product often precipitates.

-

Filter the solid.[1] If no precipitate forms, extract with EtOAc.

-

Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

Reaction Pathway Visualization

Figure 2: Step-wise mechanism for the copper-catalyzed synthesis of the quinazoline core.

Protocol C: Synthesis of 1H-Indazoles

Indazoles are privileged scaffolds in kinase inhibitor chemistry. This protocol utilizes Hydrazine Hydrate .[2]

Experimental Procedure

-

Dissolve the aldehyde (1.0 eq) in Pyridine (or Ethanol with Et₃N).

-

Add Hydrazine Hydrate (5.0 eq, excess).

-

Reflux the mixture at 110°C for 8–12 hours.

-

Workup: Remove solvent under reduced pressure. Dilute with water and extract with EtOAc.

-

Product: 4-(Allyloxy)-5-methoxy-1H-indazole.

Critical Analysis & Troubleshooting

Regioselectivity in Claisen Rearrangement

The success of Protocol A depends on the migration of the allyl group.

-

Issue: If the temperature is too low (<180°C), rearrangement is sluggish.

-

Validation: Use 1H NMR. The disappearance of the O-CH₂ doublet (approx 4.6 ppm) and appearance of C-CH₂ doublet (approx 3.4 ppm) confirms rearrangement.

-

Constraint: The 5-OMe group effectively blocks the para migration relative to the original ether, forcing the allyl group to the desired C3 position (between Cl and OH).

Reactivity of the 2-Chloro Group

The 5-methoxy group is an Electron Donating Group (EDG), which deactivates the benzene ring toward nucleophilic attack (

-

Solution: This is why Protocol B explicitly recommends Copper catalysis (Ullmann-type conditions). Standard thermal substitution might fail or require harsh conditions (DMF, 150°C+) that could degrade the allyloxy moiety.

-

Alternative: If the allyloxy group is sensitive to Cu/oxidation, use amidine hydrochloride with Cs₂CO₃ in DMF at 120°C.

Safety Considerations

-

Allyl Compounds: Potential alkylating agents. Handle in a fume hood.

-

High Temperature: Claisen rearrangement requires 200°C. Use pressure-rated vials or high-boiling solvents (DMAc, Diphenyl ether) with proper blast shielding.

References

-

Luo, L., et al. (2014). "Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water."[5] RSC Advances, 4, 29527-29533.[5]

-

Zhang, J., et al. (2010). "A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C-H functionalization."[6] Organic Letters, 12(12), 2841-2843.[6]

-

Wang, Z., et al. (2021). "A Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates and Boronic Acids Provides 4-Arylquinazolines."[6] Synthesis, 53, 1356-1364.[6]

-

PubChem. "2-chloro-5-methoxybenzaldehyde Compound Summary." (Parent scaffold data).

-

BocSci. "this compound Product Page." (Commercial availability and CAS verification).

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quinazoline synthesis [organic-chemistry.org]

Application Note: Strategic Utilization of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS: 692279-00-8). It synthesizes chemical logic, experimental protocols, and pathway visualization.

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery—specifically targeting EGFR, VEGFR, and HER2—the 6,7-dialkoxyquinazoline pharmacophore is ubiquitous (e.g., Gefitinib, Erlotinib). A critical synthetic challenge in accessing these scaffolds is the asymmetric functionalization of the catechol ether system.

This compound serves as a "Lynchpin Intermediate" that solves this regiochemical problem. Its value is derived from three orthogonal reactive handles:

-

The 4-Allyloxy Group: A robust protecting group for the phenol, orthogonal to the 5-methoxy group. It allows for late-stage deprotection and diversification (e.g., installing solubilizing morpholine tails) after the heterocycle is formed.

-

The 2-Chloro Substituent: Positioned ortho to the aldehyde, this halogen is activated for Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling, facilitating the rapid construction of N-heterocycles (quinazolines, indazoles). -

The Aldehyde (CHO): The primary electrophile for condensation reactions (Knoevenagel, Schiff base formation) to close the heterocyclic ring.

Part 2: Chemical Reactivity Profile & Pathway Logic

The "Orthogonal Protection" Strategy

Standard synthesis of dialkoxy-heterocycles often starts with symmetric intermediates (e.g., veratraldehyde), leading to mixtures when trying to differentiate the two oxygens. By starting with the 4-allyl-5-methoxy pattern, the chemist "locks in" the asymmetry early.

-

Stability: The allyl ether is stable to basic conditions (used in ring closure) and mild acids.

-

Cleavage: It can be selectively removed using

and a nucleophile (morpholine/dimedone) or via Lewis acids (

Heterocycle Formation Logic

The 2-chloro-benzaldehyde motif is a privileged precursor for Quinazolines and Cinnolines .

-

Pathway A (Quinazolines):

displacement of the 2-Cl by ammonia or an aniline, followed by condensation with urea or formamide. -

Pathway B (Indazoles): Condensation with hydrazine derivatives.

-

Pathway C (Claisen Rearrangement): Thermal rearrangement leads to 3-allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde , opening routes to dihydrobenzofurans.

Part 3: Visualization of Reaction Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The blue node represents the starting scaffold. Green path illustrates the primary route to kinase inhibitors (quinazolines). Red path shows access to tricyclic cores via Claisen rearrangement.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-6-(allyloxy)quinazolin-4(3H)-one

Target Application: Construction of the core skeleton for EGFR inhibitors.

Rationale: This protocol utilizes the 2-chloro group's susceptibility to nucleophilic attack by ammonia (to form the aniline in situ) or direct reaction with amidines. Here, we use a robust two-step sequence.

Materials:

-

This compound (1.0 eq)

-

Formamidine acetate (1.5 eq) or Guanidine carbonate

-

Copper(I) Iodide (CuI) (5 mol%) - Catalyst for amination if Cl is sluggish

-

L-Proline (10 mol%)

-

Potassium Carbonate (

) (2.0 eq) -

DMSO (Solvent)

Step-by-Step Methodology:

-

Amination/Cyclization (One-Pot Cascade):

-

Charge a reaction vessel with the benzaldehyde (1.0 eq), formamidine acetate (1.5 eq),

(2.0 eq), CuI (0.05 eq), and L-Proline (0.1 eq). -

Add DMSO (0.2 M concentration relative to substrate).

-

Degas with Nitrogen for 10 minutes.

-

Heat to 110°C for 12–16 hours. Note: The CuI catalyzes the amination of the aryl chloride, while the aldehyde condenses with the nitrogen source.

-

-

Work-up:

-

Cool to room temperature. Pour into crushed ice/water.

-

The quinazolinone typically precipitates as a solid. Filter and wash with water and cold diethyl ether.

-

-

Validation:

-

LC-MS: Look for M+1 peak (Expected MW: ~232.2 Da).

-

1H NMR: Characteristic singlet for the Quinazoline C2-H around

8.0–8.2 ppm.

-

Protocol B: Regioselective Allyl Deprotection

Target Application: Exposing the 6-hydroxyl group for solubilizing chain attachment.

Rationale: Standard acid deprotection (HBr) will cleave the methyl ether as well. Palladium-catalyzed allyl transfer is required for chemoselectivity.

Materials:

-

6-Allyloxy-7-methoxy-quinazoline derivative (from Protocol A)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (1–2 mol%) -

Morpholine or Dimedone (Scavenger, 2.0 eq)

-

THF or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the substrate in dry THF under Argon.

-

Add Morpholine (2.0 eq). Morpholine acts as the allyl acceptor.

-

Add

(0.01 eq).

-

-

Execution:

-

Stir at room temperature (25°C). Reaction is typically fast (1–4 hours).

-

Monitor by TLC (Product will be more polar/phenolic).

-

-

Purification:

-

Evaporate solvent.[1]

-